REACTION_CXSMILES
|
C1C2B3C(CCC2)CCCC3CC1.[Li].[C:15]12([CH3:25])[C:22]([CH3:24])([CH3:23])[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=[O:17]>>[CH3:23][C:22]1([CH3:24])[C:15]2([CH3:25])[CH:16]([OH:17])[CH2:18][CH:19]1[CH2:20][CH2:21]2 |f:0.1,^1:13|
|
Name
|
borohydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium perhydro-9b-boraphenalylhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC2CCCC3CCCC1B23.[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a predominance of one isomer
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC1(C(C2)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C2B3C(CCC2)CCCC3CC1.[Li].[C:15]12([CH3:25])[C:22]([CH3:24])([CH3:23])[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=[O:17]>>[CH3:23][C:22]1([CH3:24])[C:15]2([CH3:25])[CH:16]([OH:17])[CH2:18][CH:19]1[CH2:20][CH2:21]2 |f:0.1,^1:13|
|
Name
|
borohydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium perhydro-9b-boraphenalylhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC2CCCC3CCCC1B23.[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a predominance of one isomer
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC1(C(C2)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C2B3C(CCC2)CCCC3CC1.[Li].[C:15]12([CH3:25])[C:22]([CH3:24])([CH3:23])[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=[O:17]>>[CH3:23][C:22]1([CH3:24])[C:15]2([CH3:25])[CH:16]([OH:17])[CH2:18][CH:19]1[CH2:20][CH2:21]2 |f:0.1,^1:13|
|
Name
|
borohydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium perhydro-9b-boraphenalylhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC2CCCC3CCCC1B23.[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a predominance of one isomer
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC1(C(C2)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C2B3C(CCC2)CCCC3CC1.[Li].[C:15]12([CH3:25])[C:22]([CH3:24])([CH3:23])[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=[O:17]>>[CH3:23][C:22]1([CH3:24])[C:15]2([CH3:25])[CH:16]([OH:17])[CH2:18][CH:19]1[CH2:20][CH2:21]2 |f:0.1,^1:13|
|
Name
|
borohydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium perhydro-9b-boraphenalylhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC2CCCC3CCCC1B23.[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a predominance of one isomer
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC1(C(C2)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C2B3C(CCC2)CCCC3CC1.[Li].[C:15]12([CH3:25])[C:22]([CH3:24])([CH3:23])[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=[O:17]>>[CH3:23][C:22]1([CH3:24])[C:15]2([CH3:25])[CH:16]([OH:17])[CH2:18][CH:19]1[CH2:20][CH2:21]2 |f:0.1,^1:13|
|
Name
|
borohydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium perhydro-9b-boraphenalylhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC2CCCC3CCCC1B23.[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a predominance of one isomer
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC1(C(C2)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |